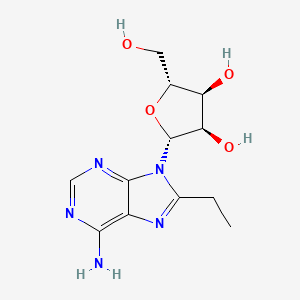

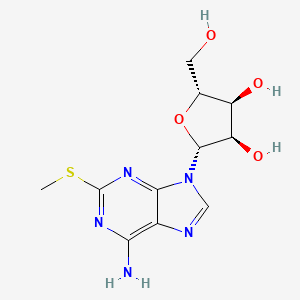

2-Methylthioadenosine

Descripción general

Descripción

La 2-Metiltioadenosina es un nucleósido que contiene azufre que se encuentra de forma natural en varias especies, incluidas procariotas, levaduras, plantas y eucariotas superiores . Juega un papel significativo en el metabolismo celular y se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el cáncer y las enfermedades neurológicas .

Aplicaciones Científicas De Investigación

La 2-Metiltioadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Juega un papel en la señalización celular y el metabolismo.

Mecanismo De Acción

La 2-Metiltioadenosina ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: Se dirige a enzimas involucradas en los procesos de metilación, como las metiltransferasas.

Vías involucradas: Modula la vía de las poliaminas, influyendo en la metilación del ADN y las proteínas. .

Compuestos similares:

Adenosina: El nucleósido padre sin el grupo metiltio.

S-Adenosilmetionina: Un compuesto relacionado involucrado en reacciones de metilación.

Metiltioadenosina fosforilasa: Una enzima que metaboliza la 2-Metiltioadenosina.

Singularidad: La 2-Metiltioadenosina es única debido a su grupo metiltio que contiene azufre, que imparte propiedades químicas y biológicas distintas. Tiene funciones específicas en el metabolismo celular y potencial terapéutico que no son compartidos por sus análogos .

Safety and Hazards

Direcciones Futuras

The loss of the 5′-methylthioadenosine phosphorylase (MTAP) gene is being studied as a potential therapeutic approach for treating glioblastoma . MTAP encodes a metabolic enzyme required for the metabolism of polyamines and purines leading to DNA synthesis . Another study suggests that enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP-deficient tumors and reverses immunotherapy resistance .

Análisis Bioquímico

Biochemical Properties

2-Methylthioadenosine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key enzymes it interacts with is methylthioadenosine phosphorylase, which catalyzes the phosphorolysis of this compound to adenine and 5-methylthioribose-1-phosphate . This interaction is essential for the methionine salvage pathway, allowing the recycling of methionine from this compound. Additionally, this compound has been shown to inhibit the activity of certain protein arginine methyltransferases, affecting the methylation of arginine residues in proteins .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In melanoma cells, it has been demonstrated to inhibit cell proliferation and induce apoptosis . This compound also influences cell signaling pathways, such as the Akt and S6 ribosomal protein pathways, leading to the down-regulation of cyclin D1 and inhibition of cell cycle progression . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to methylthioadenosine phosphorylase, facilitating the breakdown of this compound into adenine and 5-methylthioribose-1-phosphate . This reaction is crucial for the methionine salvage pathway. Additionally, this compound inhibits the activity of protein arginine methyltransferases, leading to reduced methylation of arginine residues in proteins . This inhibition affects various cellular processes, including gene expression and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell types . These effects are particularly pronounced in cancer cells, where this compound has shown potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote neuroprotection and remyelination in models of inflammation and demyelination . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in the methionine salvage pathway, where it is converted to adenine and 5-methylthioribose-1-phosphate by methylthioadenosine phosphorylase . This pathway is essential for the recycling of methionine and the maintenance of cellular methionine levels. Additionally, this compound can influence other metabolic pathways, such as polyamine biosynthesis and the folate cycle, by modulating the availability of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across the plasma membrane by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of this compound in cellular processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, this compound can interact with transcription factors and other regulatory proteins, affecting gene expression and other nuclear processes . In the cytoplasm, it participates in metabolic reactions and signaling pathways that are essential for cellular function.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Metiltioadenosina típicamente implica la metilación de adenosina. Un método común incluye la reacción de adenosina con yoduro de metilo en presencia de una base como el hidruro de sodio . La reacción se lleva a cabo en un disolvente aprótico como la dimetilformamida a temperaturas elevadas para facilitar el proceso de metilación.

Métodos de producción industrial: La producción industrial de 2-Metiltioadenosina puede implicar enfoques biotecnológicos, como el uso de microorganismos genéticamente modificados para producir el compuesto. Estos métodos pueden ser más rentables y respetuosos con el medio ambiente en comparación con la síntesis química tradicional .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Metiltioadenosina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertirla de nuevo a su nucleósido padre, adenosina.

Sustitución: El grupo metiltio se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como la azida de sodio o los tioles.

Principales productos formados:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Adenosina.

Sustitución: Varios derivados de adenosina sustituidos.

Comparación Con Compuestos Similares

Adenosine: The parent nucleoside without the methylthio group.

S-Adenosylmethionine: A related compound involved in methylation reactions.

Methylthioadenosine Phosphorylase: An enzyme that metabolizes 2-Methylthioadenosine.

Uniqueness: this compound is unique due to its sulfur-containing methylthio group, which imparts distinct chemical and biological properties. It has specific roles in cellular metabolism and therapeutic potential that are not shared by its analogs .

Propiedades

IUPAC Name |

2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDEAZTAFKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961410 | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-39-9 | |

| Record name | NSC36900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methylthioadenosine primarily acts as an agonist or antagonist at purinergic receptors, specifically various subtypes of the P2Y family. [, , , , , , , , , ] Its binding to these receptors triggers a cascade of intracellular signaling events, often involving G proteins and downstream effectors like phospholipase C. [, , , , ] Depending on the specific receptor subtype and cell type, this can lead to diverse physiological responses such as smooth muscle contraction or relaxation, neurotransmitter release, ion channel modulation, and regulation of cellular functions like glycogen metabolism. [, , , , ]

ANone: this compound is a purine nucleoside featuring a methylthio group at the 2-position of the adenine base.

A: this compound is not inherently catalytic. It acts as a ligand for purinergic receptors, modulating their activity rather than directly catalyzing chemical reactions. [, , , , , , , , , ]

A: Yes, computational chemistry techniques have been employed to study this compound, particularly in the context of its interaction with the P2Y1 receptor. [] Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound within the receptor's binding pocket, aiding in understanding its structure-activity relationships and potentially guiding the design of novel P2Y1 receptor modulators.

A: Research indicates that modifications to the this compound structure can significantly impact its activity, potency, and selectivity for different P2Y receptor subtypes. [, , ] For instance, the presence of a methylthio group at the 2-position is crucial for its activity at certain P2Y receptors, like the canine P2Y11 receptor. [] Modifications to the phosphate chain, such as replacing oxygen atoms with methylene groups, can also affect potency and the kinetics of receptor interaction. [] Additionally, subtle structural variations can lead to shifts in agonist versus antagonist behavior at the same receptor subtype. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1229758.png)

![3-[4-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B1229759.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)